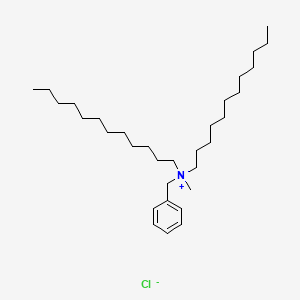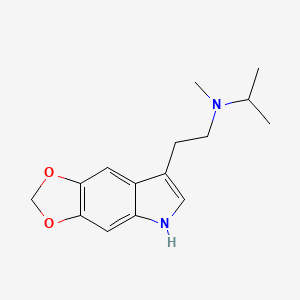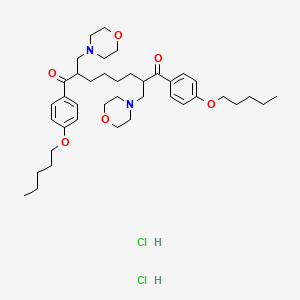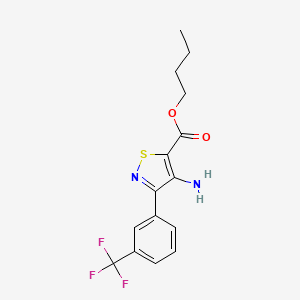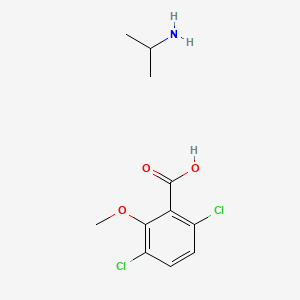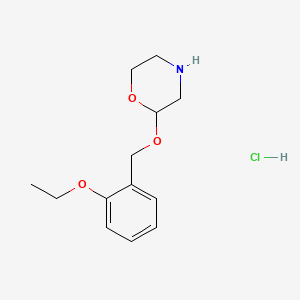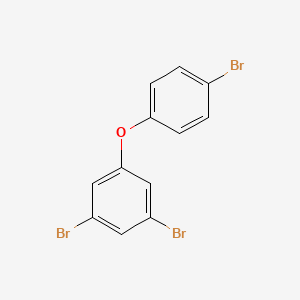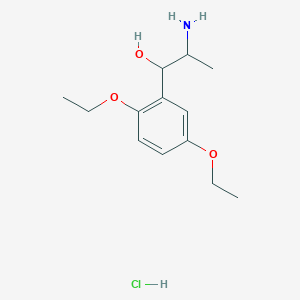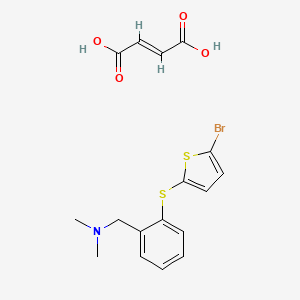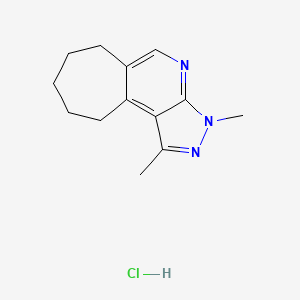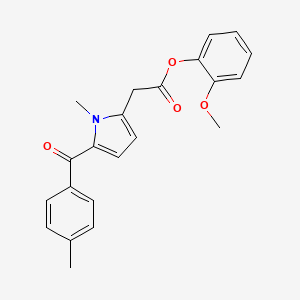
1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-methoxyphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a pyrrole ring substituted with a methyl group, a p-toluoyl group, and an acetic acid esterified with guaiacol. This compound is often studied for its potential pharmaceutical and industrial applications.
準備方法
The synthesis of 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring is typically synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Substitution Reactions: The methyl and p-toluoyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures.
Esterification: The final step involves the esterification of the acetic acid group with guaiacol. This reaction is typically carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism by which 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester exerts its effects involves several molecular targets and pathways:
Cyclooxygenase Inhibition: The compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Signal Transduction: The compound may modulate various signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester can be compared with other similar compounds, such as:
Tolmetin: A non-steroidal anti-inflammatory drug (NSAID) with a similar pyrrole structure but different substituents.
Ibuprofen: Another NSAID with a different core structure but similar anti-inflammatory properties.
Naproxen: An NSAID with a similar mechanism of action but different chemical structure.
The uniqueness of 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
88149-59-1 |
|---|---|
分子式 |
C22H21NO4 |
分子量 |
363.4 g/mol |
IUPAC名 |
(2-methoxyphenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C22H21NO4/c1-15-8-10-16(11-9-15)22(25)18-13-12-17(23(18)2)14-21(24)27-20-7-5-4-6-19(20)26-3/h4-13H,14H2,1-3H3 |
InChIキー |
QVLFOXWWEVUHME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


